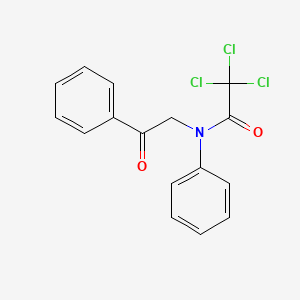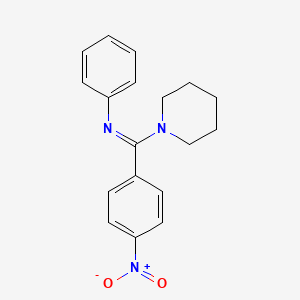
(Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine is an organic compound characterized by the presence of a nitrophenyl group, a phenyl group, and a piperidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine typically involves the condensation of 4-nitrobenzaldehyde with N-phenylpiperidine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and piperidinyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl or piperidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the phenyl and piperidinyl groups can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-1-(4-Nitrophenyl)-N-phenyl-1-(morpholin-1-yl)methanimine
- (Z)-1-(4-Nitrophenyl)-N-phenyl-1-(pyrrolidin-1-yl)methanimine
Uniqueness
(Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties compared to its analogs. The piperidinyl group can enhance the compound’s stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62718-39-2 |
|---|---|
Molekularformel |
C18H19N3O2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-N-phenyl-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C18H19N3O2/c22-21(23)17-11-9-15(10-12-17)18(20-13-5-2-6-14-20)19-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2 |
InChI-Schlüssel |
UMZOCCSXSVWLRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14511115.png)
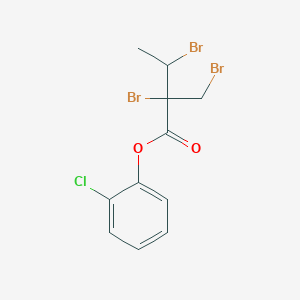
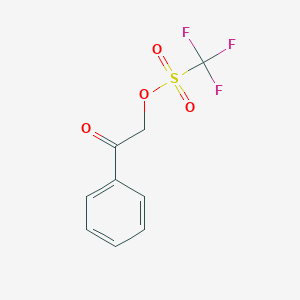
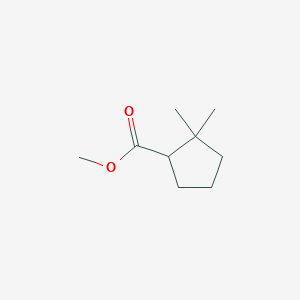
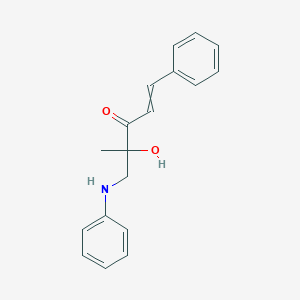
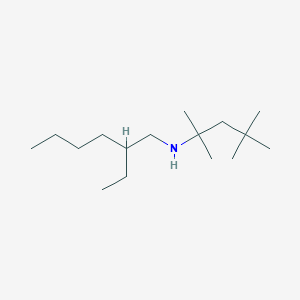

![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)


![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)

![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
